Cas no 1261675-46-0 (Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionate)

Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionate structure
1261675-46-0 structure
商品名:Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionate
CAS番号:1261675-46-0
MF:C12H13F3O4
メガワット:278.224434614182
CID:4963022

Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionate
    • インチ: 1S/C12H13F3O4/c1-2-18-11(17)6-4-8-3-5-9(16)10(7-8)19-12(13,14)15/h3,5,7,16H,2,4,6H2,1H3
    • InChIKey: FKRLOJJFRUSEEB-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=C(C=CC(=C1)CCC(=O)OCC)O)(F)F

計算された属性

  • せいみつぶんしりょう: 278.07659338 g/mol
  • どういたいしつりょう: 278.07659338 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 278.22
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 55.8

Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014002985-250mg
Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionate
1261675-46-0 97%
250mg
$475.20 2023-09-03
Alichem
A014002985-1g
Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionate
1261675-46-0 97%
1g
$1534.70 2023-09-03
Alichem
A014002985-500mg
Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionate
1261675-46-0 97%
500mg
$831.30 2023-09-03

Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionate 関連文献

Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionateに関する追加情報

Comprehensive Overview of Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionate (CAS No. 1261675-46-0)

Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionate, with the CAS number 1261675-46-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative features a hydroxyphenyl core modified with a trifluoromethoxy group, enhancing its bioactivity and stability. The compound's unique structure makes it a valuable intermediate in synthesizing drug candidates and functional materials, particularly in the development of anti-inflammatory and antimicrobial agents.

In recent years, the demand for fluorinated compounds like Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionate has surged due to their enhanced metabolic stability and lipophilicity. Researchers are actively exploring its potential in targeted drug delivery systems and precision agriculture. A common query among scientists is how the trifluoromethoxy group influences the compound's binding affinity to biological targets, a topic frequently discussed in structure-activity relationship (SAR) studies.

The synthesis of CAS 1261675-46-0 typically involves esterification and etherification reactions, with yields optimized through green chemistry protocols. Environmental concerns have driven interest in solvent-free synthesis and catalytic methods, aligning with the global push for sustainable chemistry. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing its purity, a recurring theme in quality control discussions.

From a commercial perspective, Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionate is often sourced for high-throughput screening libraries. Its scalable production and regulatory compliance (e.g., REACH, FDA guidelines) are frequently searched topics among industrial buyers. Notably, the compound's logP value and permeability data are key metrics for formulation scientists working on oral bioavailability enhancement.

Emerging applications include its use in photoactive materials for OLEDs and as a building block for biodegradable polymers. These innovations respond to the growing market for eco-friendly electronics and circular economy solutions. Discussions on patent landscapes reveal competitive R&D activity around derivatives of this compound, particularly in Asian markets where fine chemical production is expanding rapidly.

Safety profiles of CAS 1261675-46-0 are rigorously documented, with in vitro toxicity screening showing favorable results at standard concentrations. This aligns with industry priorities for benign-by-design chemicals, a principle emphasized in OECD testing guidelines. Storage recommendations often highlight protection from UV degradation, a practical consideration for long-term stability.

Future research directions may explore enzymatic synthesis routes or computational modeling to predict new derivatives. The compound's hydrogen-bonding capacity and conformational flexibility make it an intriguing subject for molecular dynamics simulations, a technique gaining traction in computational chemistry forums.

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